N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-5-20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(6-8)19-7-18-9/h3-4,6H,2,5,7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBEIWRXVNMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 5-(propylsulfanyl)-1,3,4-thiadiazole with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzodioxole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
- Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) enhance lipophilicity but may reduce solubility. This trade-off impacts bioavailability and target engagement.
- Benzodioxole vs.
- Sulfanyl vs. Oxygen-Based Substituents : Sulfanyl groups offer stronger electron-donating effects and flexibility compared to oxygen-linked groups, influencing redox stability and intermolecular interactions.
Biological Activity
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects, particularly focusing on anticancer and antimicrobial properties.
Synthesis of the Compound
The compound was synthesized through a multi-step process involving the formation of thiadiazole derivatives. The synthetic route typically includes the reaction of appropriate thioketones with hydrazine derivatives followed by cyclization to form the desired thiadiazole structure. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzodioxole moieties have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | Induces G2-M phase arrest |
| 2b | Hep3B | 2340 | Induces apoptosis |
| Doxorubicin | Hep3B | 7.4 | DNA intercalation |
The compound 2a demonstrated potent anticancer activity comparable to Doxorubicin, a standard chemotherapy drug, suggesting that structural modifications in thiadiazole derivatives can enhance their cytotoxic effects against cancer cells .
Antimicrobial Activity
In addition to anticancer effects, thiadiazole derivatives have shown promising antimicrobial activity. For example, some synthesized compounds exhibited significant inhibitory effects against bacterial strains:
| Compound | Bacterial Strain | EC50 (µg/ml) |
|---|---|---|
| 5k | Xanthomonas axonopodis pv. citri | 22 |
| 5k | Xanthomonas oryzae pv. oryzicola | 15 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2-M phase, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The action against bacterial strains may involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical or preclinical settings:
- A study on benzodioxole derivatives indicated strong anticancer effects in vitro against HepG2 and MCF-7 cell lines, showcasing their potential as effective chemotherapeutic agents .
- Another investigation focused on the antibacterial properties of thiadiazole derivatives reported their effectiveness against resistant strains of bacteria, suggesting a role in treating infections caused by multi-drug resistant pathogens .
Q & A
Q. Basic Characterization
- 1H/13C NMR : Essential for confirming substituent connectivity. The benzodioxole protons resonate as singlet(s) near δ 6.8–7.2 ppm, while propylsulfanyl CH₂ groups appear at δ 1.2–3.0 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1660 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functionalities .
Q. Advanced Structural Analysis
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves ambiguities in molecular geometry, such as dihedral angles between the benzodioxole and thiadiazole rings. notes SHELX’s robustness for small-molecule refinement, even with twinned data .
- HRMS : Validates molecular formula (C₁₄H₁₃N₃O₃S₂) with <2 ppm mass error .
How can researchers resolve contradictions in reported bioactivity data for 1,3,4-thiadiazole derivatives?
Basic Bioactivity Screening
Initial assays often focus on cytotoxicity (e.g., MTT assays) and enzyme inhibition. identifies N-substituted thiadiazoles as potent anticancer agents (IC₅₀ <10 μM in HeLa cells) via apoptosis induction. However, discrepancies arise due to:
- Cell Line Variability : Sensitivity differences between HeLa, MCF-7, and normal cells.
- Assay Conditions : Incubation time (24–72 hours) and serum content affect results .
Advanced Mechanistic Studies
To resolve contradictions:
Dose-Response Curves : Confirm activity thresholds (e.g., EC₅₀ vs. IC₅₀).
Molecular Docking : Compare binding affinities to targets like tubulin or kinases ( uses AutoDock Vina for antioxidant SAR analysis) .
Pathway Analysis : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) clarifies mechanisms .
What computational strategies are effective for predicting this compound’s pharmacokinetics and toxicity?
Q. Basic ADMET Profiling
- SwissADME : Predicts logP (~3.2) and bioavailability (Lipinski’s rule compliance). The benzodioxole moiety may enhance blood-brain barrier penetration .
- ProTox-II : Flags potential hepatotoxicity from thiadiazole metabolites .
Advanced QSAR Modeling
details CoMFA/CoMSIA models correlating substituent electronegativity with antioxidant activity. For this compound:
- Descriptors : Hammett constants (σ) of the propylsulfanyl group.
- Training Sets : Include analogs with varying alkyl chain lengths to refine predictions .
How can structural modifications enhance selectivity toward specific biological targets?
Q. Basic SAR Insights
- Thiadiazole Core : Essential for π-π stacking with enzyme active sites.
- Propylsulfanyl Group : Longer chains (e.g., butyl) may improve lipophilicity but reduce solubility .
Q. Advanced Design Strategies
- Bioisosteric Replacement : Substitute benzodioxole with indole to modulate CYP450 interactions.
- Hybridization : Merge with triazole () or oxadiazole () scaffolds to target dual pathways (e.g., ROS scavenging and kinase inhibition) .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Basic Scaling Issues
- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) .
- Yield Drop : Multi-step reactions often suffer from <40% overall yield.
Q. Advanced Process Chemistry
- Flow Reactors : Improve heat/mass transfer for exothermic alkylation steps.
- Green Chemistry : Replace POCl₃ with ionic liquids () to reduce waste .
How can researchers validate the compound’s stability under physiological conditions?
Q. Basic Stability Assays
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) for 24 hours; monitor degradation via HPLC .
Q. Advanced Metabolite Identification
- LC-MS/MS : Detect sulfoxide metabolites from propylsulfanyl oxidation.
- Microsomal Incubation : Human liver microsomes reveal CYP3A4-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
